(1S)-1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethylamine
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Overview
Description
(S)-1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,5-dimethylphenylacetic acid.
Formation of Intermediate: The acid is then converted to its corresponding acid chloride using thionyl chloride.
Amidation: The acid chloride is reacted with an amine, such as (S)-1-phenylethylamine, under controlled conditions to form the desired amine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, chiral resolution techniques may be employed to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with different functional groups.
Scientific Research Applications
(S)-1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property makes it a valuable candidate for drug development, as it can effectively reach its target sites within the body.
Comparison with Similar Compounds
Similar Compounds
®-1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
2,5-Dimethylphenylacetic acid: A precursor in the synthesis of the target compound.
2,5-Dimethylphenylacetyl chloride: An intermediate in the synthetic route.
Uniqueness
(S)-1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine is unique due to its chiral nature and the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H12F3N |
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Molecular Weight |
203.20 g/mol |
IUPAC Name |
(1S)-1-(2,5-dimethylphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H12F3N/c1-6-3-4-7(2)8(5-6)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3/t9-/m0/s1 |
InChI Key |
INRBYXPPKYMXGN-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@@H](C(F)(F)F)N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C(F)(F)F)N |
Origin of Product |
United States |
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